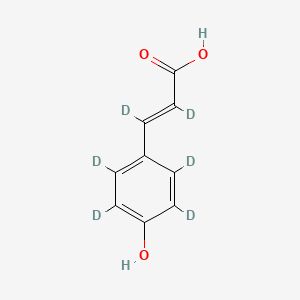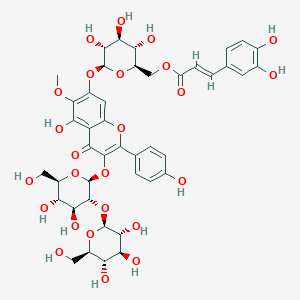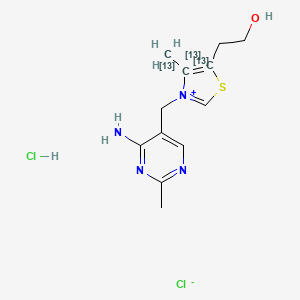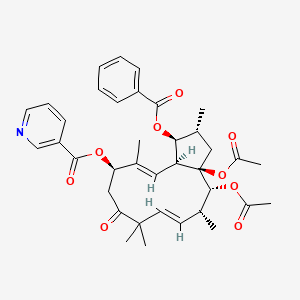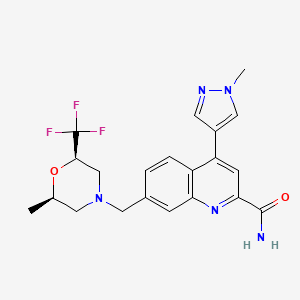
Mal-PEG3-NH2 TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-PEG3-NH2 TFA, also known as Maleimide-Polyethylene Glycol3-Amine Trifluoroacetate, is a linear heterobifunctional polyethylene glycol crosslinker. It contains both a maleimide group and an amine group, making it a versatile compound for various applications. This compound is non-degradable and is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-NH2 TFA involves the reaction of maleimide with polyethylene glycol and an amine group. The process typically includes the following steps:
Activation of Maleimide: Maleimide is activated using a suitable reagent.
Polyethylene Glycol Conjugation: The activated maleimide is then conjugated with polyethylene glycol under controlled conditions.
Amine Introduction: Finally, an amine group is introduced to the polyethylene glycol-maleimide conjugate.
The reaction conditions often involve maintaining a specific temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically stored under nitrogen at low temperatures to prevent degradation .
化学反応の分析
Types of Reactions
Mal-PEG3-NH2 TFA undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups, forming stable thioether bonds.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds. The reaction is typically carried out at room temperature in a suitable solvent.
Addition Reactions: Electrophiles such as aldehydes or ketones are used, often under mild conditions to prevent degradation of the compound.
Major Products
Thioether Bonds: Formed from substitution reactions with thiol groups.
Amine Derivatives: Formed from addition reactions with electrophiles.
科学的研究の応用
Mal-PEG3-NH2 TFA has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in the conjugation of proteins and peptides for various studies.
Medicine: Utilized in drug delivery systems and the development of PROTACs.
Industry: Applied in the production of advanced materials and bioconjugates.
作用機序
The mechanism of action of Mal-PEG3-NH2 TFA involves its ability to form stable bonds with thiol and electrophilic groups. The maleimide group reacts with thiol groups, forming thioether bonds, while the amine group can participate in addition reactions with electrophiles. These reactions enable the compound to act as a versatile linker in various applications .
類似化合物との比較
Similar Compounds
Mal-PEG2-NH2 TFA: A similar compound with a shorter polyethylene glycol chain.
Mal-NH2 TFA: Contains an alkyl chain instead of polyethylene glycol.
Uniqueness
Mal-PEG3-NH2 TFA is unique due to its longer polyethylene glycol chain, providing greater flexibility and solubility compared to shorter chain analogs. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
特性
分子式 |
C14H21F3N2O7 |
|---|---|
分子量 |
386.32 g/mol |
IUPAC名 |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H20N2O5.C2HF3O2/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16;3-2(4,5)1(6)7/h1-2H,3-10,13H2;(H,6,7) |
InChIキー |
XJFZSMGECVGGCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


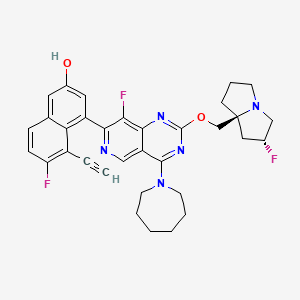

![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
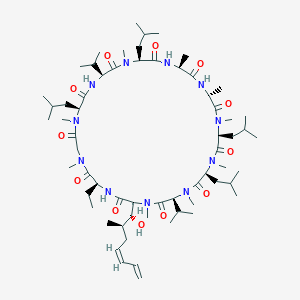
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
